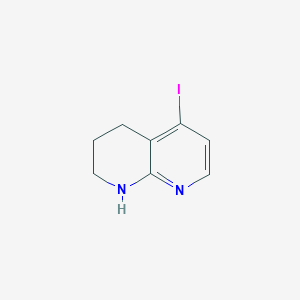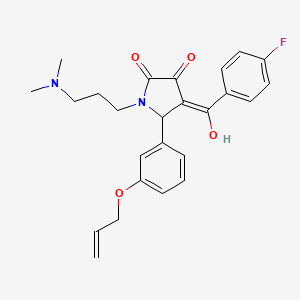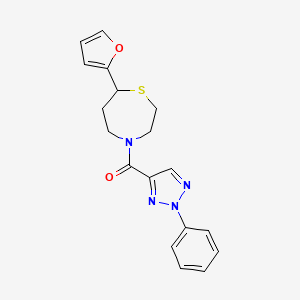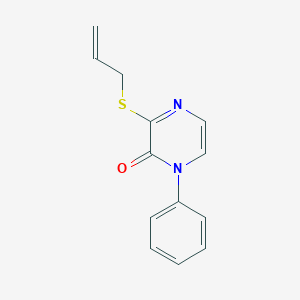
5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine
説明
5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine is a chemical compound with the CAS number 945600-06-6 . It is a solid powder at ambient temperature .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine, has been a topic of interest in recent years . Various methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The molecular weight of 5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine is 260.08 . The InChI code is 1S/C8H9IN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h3,5H,1-2,4H2,(H,10,11) .Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines involves various chemical reactions. For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures, which have wide application in medicinal chemistry and chemical biology . A water-soluble Ir catalyst efficiently catalyzes the synthesis of 1,8-naphthyridines in water under air atmosphere, which involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .Physical And Chemical Properties Analysis
5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine is a solid powder at ambient temperature .科学的研究の応用
Synthesis and Structural Analysis
- The synthesis of tetrahydro- and decahydro-1,8-naphthyridines, which include 5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine, has been studied extensively. A notable method involves the reduction of naphthyridines with sodium and ethanol, with the structures of tetrahydronaphthyridines confirmed using spectroscopic techniques (Armarego, 1967).
Catalytic Applications
- 5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine is a key component in asymmetric hydrogenation processes. Research has demonstrated the efficiency of cationic ruthenium complexes in the asymmetric hydrogenation of 1,8-naphthyridines to produce these compounds with high yield and enantioselectivity (Lautens et al., 2016).
Chemical Modification and Functionalization
- Studies have shown the potential for regioselective metalations and functionalizations of the 1,5-naphthyridine scaffold, including 5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine. This allows for the introduction of multiple substituents, enhancing its utility in various chemical applications (Balkenhohl et al., 2017).
Development of Chiral Heterocyclic Building Blocks
- The compound has been utilized in the development of chiral 1,5-diaza-cis-decalins through asymmetric hydrogenation. This application is significant for creating optically pure compounds used as ligands in asymmetric synthesis (Zhang et al., 2015).
Applications in Anion Recognition and Sensing
- Derivatives of 1,8-naphthyridine, including the tetrahydro variant, have been synthesized for anion recognition applications. Specific derivatives have shown effective sensing capabilities for fluoride ions, suggesting potential applications in analytical chemistry (Chahal et al., 2018).
Safety and Hazards
将来の方向性
The development of methods for the synthesis of 1,8-naphthyridines, including 5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine, has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving the synthesis process and exploring the potential applications of these compounds.
特性
IUPAC Name |
5-iodo-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h3,5H,1-2,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWNEQCEIHUEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2NC1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2600398.png)


![(2S,3S)-1-Methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2600403.png)

![N-[(1-Methoxy-4-methylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2600406.png)

![N1-isobutyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2600409.png)


![5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/no-structure.png)
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2600419.png)